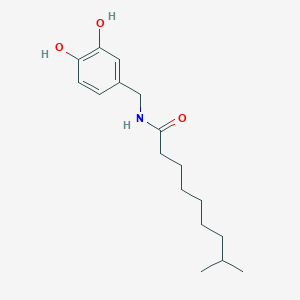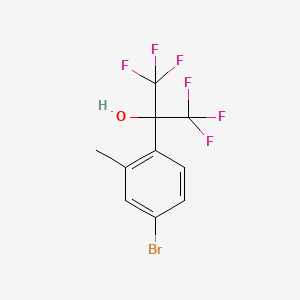
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with two hydroxyl groups at the 3 and 4 positions, linked to an 8-methylnonanamide chain. The presence of hydroxyl groups on the benzyl ring imparts significant reactivity, making it a valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 8-methylnonanoic acid.
Formation of Intermediate: The 3,4-dihydroxybenzaldehyde is first converted to 3,4-dihydroxybenzylamine through a reductive amination process.
Amide Bond Formation: The 3,4-dihydroxybenzylamine is then reacted with 8-methylnonanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxybenzyl alcohol
Substitution: Ethers or esters
科学的研究の応用
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.
類似化合物との比較
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide can be compared with other similar compounds such as:
N-(3,4-Dihydroxybenzyl)-2,4-dihydroxybenzamide: Similar structure but with additional hydroxyl groups, leading to different reactivity and applications.
3,4-Dihydroxybenzylamine: Lacks the nonanamide chain, making it less hydrophobic and altering its biological activity.
8-Methylnonanoic Acid:
特性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
N-[(3,4-dihydroxyphenyl)methyl]-8-methylnonanamide |
InChI |
InChI=1S/C17H27NO3/c1-13(2)7-5-3-4-6-8-17(21)18-12-14-9-10-15(19)16(20)11-14/h9-11,13,19-20H,3-8,12H2,1-2H3,(H,18,21) |
InChIキー |
CHVITUBMXXIZHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)






![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
